molecular formula C21H22N6O B13734322 4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one

4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one

Cat. No.: B13734322
M. Wt: 374.4 g/mol
InChI Key: BBEVMAFPVMSMEU-UHFFFAOYSA-N
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Description

4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the benzimidazole and piperazine moieties. Common reagents used in these reactions include aniline derivatives, aldehydes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline and benzimidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions may introduce various functional groups onto the quinoline or benzimidazole rings.

Scientific Research Applications

    Chemistry: Studied for its unique chemical properties and reactivity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Benzimidazole Derivatives: Compounds with benzimidazole moieties and varying functional groups.

    Piperazine Derivatives: Compounds containing piperazine rings with different substituents.

Uniqueness

4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one is unique due to its specific combination of quinoline, benzimidazole, and piperazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

4-amino-3-(1H-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)-1H-quinolin-2-one

InChI

InChI=1S/C21H22N6O/c1-26-9-11-27(12-10-26)16-8-4-7-15-17(16)19(22)18(21(28)25-15)20-23-13-5-2-3-6-14(13)24-20/h2-8H,9-12H2,1H3,(H,23,24)(H3,22,25,28)

InChI Key

BBEVMAFPVMSMEU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2C(=C(C(=O)N3)C4=NC5=CC=CC=C5N4)N

Origin of Product

United States

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